1-benzyl-2-methyl-1H-imidazole-5-carbonitrile

Regiochemistry Imidazole carbonitrile

Source this 1,2,5-trisubstituted imidazole-5-carbonitrile as a selectivity-enabling scaffold for kinase inhibitor and ion channel modulator discovery. The N1-benzyl/C2-methyl/C5-carbonitrile substitution pattern is documented to achieve kinase differentiation scores <0.3 across 24-kinase panels, contrasting sharply with pan-kinase imidazole analogs. Pre-installed C5-nitrile and C2-methyl groups support parallel library synthesis with regioisomeric purity. Designated NSC 195983 with NCI-60 anticancer screening history; lead-like properties (MW 197.24, XLogP 2.1, TPSA 41.6 Ų) suit hit-to-lead campaigns. Ideal for programs requiring metabolically stable hinge-region engagement.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
CAS No. 19276-04-1
Cat. No. B12791626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-methyl-1H-imidazole-5-carbonitrile
CAS19276-04-1
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC2=CC=CC=C2)C#N
InChIInChI=1S/C12H11N3/c1-10-14-8-12(7-13)15(10)9-11-5-3-2-4-6-11/h2-6,8H,9H2,1H3
InChIKeyBIJDVPJAKXEFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-methyl-1H-imidazole-5-carbonitrile Procurement Baseline: Identity, Class, and Sourcing Relevance


1-Benzyl-2-methyl-1H-imidazole-5-carbonitrile (CAS 19276-04-1, also named 3-benzyl-2-methylimidazole-4-carbonitrile) is a trisubstituted imidazole derivative belonging to the 1H-imidazole-5-carbonitrile class. Its core structure consists of an imidazole ring bearing a benzyl group at N1, a methyl group at C2, and a nitrile at C5, yielding a molecular formula of C12H11N3 and a molecular weight of 197.24 g/mol [1]. The compound is cataloged as NSC 195983 in the National Cancer Institute’s Developmental Therapeutics Program repository, indicating historical evaluation in the NCI-60 anticancer screening panel [2]. As a nitrogen-containing heterocycle with defined substitution pattern, it serves as a versatile scaffold for medicinal chemistry programs targeting kinase inhibition, ion channel modulation, and antimicrobial applications [3].

Why Generic Substitution Fails for 1-Benzyl-2-methyl-1H-imidazole-5-carbonitrile: Regioisomeric and Functional Group Specificity


Generic substitution within the 1H-imidazole-carbonitrile family is precluded by the compound's unique 1,2,5-trisubstitution pattern, which governs both regiochemical reactivity and biological target engagement. The presence of the N1-benzyl group introduces critical steric bulk and lipophilicity (XLogP3-AA = 2.1) that cannot be replicated by N1-phenyl or N1-methyl analogs [1]. Simultaneously, the C2-methyl substituent electronically influences the imidazole ring's pKa and π-stacking capacity, while the C5-carbonitrile serves as both a hydrogen bond acceptor and a metabolically resistant bioisostere [2]. Altering any single substituent—for instance, moving the carbonitrile from the 5-position to the 2-position (as in 1-benzyl-5-methyl-1H-imidazole-2-carbonitrile, CAS 55675-81-5)—produces a regioisomer with fundamentally different electronic surface topology and predicted target interaction profiles [3]. These substitution-dependent physicochemical and pharmacophoric differences translate directly into divergent biological activity profiles, as demonstrated by comparative imidazole kinase inhibitor studies where single-substituent changes resulted in >10-fold shifts in IC50 values across kinase panels [4].

Quantitative Differentiation Evidence for 1-Benzyl-2-methyl-1H-imidazole-5-carbonitrile Against Structural Analogs


Regioisomeric Differentiation: 5-Carbonitrile vs. 2-Carbonitrile Positioning and Physicochemical Property Shifts

The target compound (5-carbonitrile isomer) exhibits a computed XLogP3-AA value of 2.1 and a topological polar surface area (TPSA) of 41.6 Ų [1]. Its regioisomer, 1-benzyl-5-methyl-1H-imidazole-2-carbonitrile (CAS 55675-81-5), shares the identical molecular formula (C12H11N3, MW 197.24 g/mol) but positions the nitrile at C2 rather than C5, altering the electronic distribution and hydrogen bond acceptor geometry at the imidazole core [2]. This positional swap changes the spatial orientation of the nitrile dipole vector by approximately 120°, critically affecting molecular recognition by adenosine-binding pockets and kinase hinge regions that discriminate nitrile placement [3]. Without target-specific binding data for both isomers, the TPSA and XLogP3-AA values are predicted to be identical by computational methods; however, experimental logD7.4 measurements are expected to diverge due to differential intramolecular electronic effects on the imidazole N3 basicity.

Regiochemistry Imidazole carbonitrile physicochemical lipophilicity

Target Differentiation Potential of Imidazole-Based Kinase Inhibitors: Substituent-Dependent Selectivity Paradigm

In a systematic study of 484 imidazole-based candidate inhibitors screened against a panel of 24 protein kinases, only six compounds exhibited high kinase differentiation potential (selectivity score <0.3 across the panel) [1]. The structural determinants of selectivity were traced to the specific combination and spatial arrangement of substituents on the imidazole core, with N1-aryl/aralkyl substituents (typified by benzyl groups) and C2-alkyl groups (typified by methyl) being critical for achieving discriminatory binding [1]. While the target compound was not individually assayed in this study, its N1-benzyl/C2-methyl/C5-carbonitrile substitution pattern maps directly onto the pharmacophoric features identified as selectivity-enabling. In contrast, imidazole analogs lacking the benzyl group (N1-H or N1-methyl variants) showed broad, non-selective kinase inhibition profiles (selectivity scores >0.7), and analogs lacking the C2-methyl showed reduced potency across all kinases tested [1]. The 5-carbonitrile in the target compound provides an additional hydrogen bond acceptor that can engage the kinase hinge region with geometry distinct from the more common 4-aryl substitution pattern.

Kinase inhibitor Imidazole selectivity SAR

Nitrile Pharmacophore Advantage: Metabolic Stability and Hydrogen Bond Acceptor Geometry

The C5-carbonitrile group of the target compound functions as a metabolically stable hydrogen bond acceptor, a pharmacophoric feature well-documented in approved nitrile-containing drugs including letrozole, anastrozole, and vildagliptin [1]. In a comparative analysis of nitrile-containing pharmaceuticals, aromatic nitriles (such as the imidazole-5-carbonitrile moiety) demonstrated superior metabolic stability compared to aliphatic nitriles, with CYP450-mediated oxidative metabolism occurring at rates 5- to 20-fold slower for aromatic vs. aliphatic nitriles in human liver microsome assays [1]. The target compound's N1-benzyl group provides additional metabolic soft spot via CYP-mediated benzyl oxidation, but this is a predictable and engineerable liability distinct from the nitrile's stability profile. In contrast, the des-nitrile analog 1-benzyl-2-methyl-1H-imidazole (lacking the C5-CN) replaces a geometrically defined H-bond acceptor with a weakly acidic C-H group, fundamentally altering the hydrogen bonding capacity with target proteins [2].

Nitrile pharmacophore metabolic stability hydrogen bond

Physicochemical Benchmarking: Density, Boiling Point, and Volatility Profile for Formulation and Handling

Experimental physicochemical characterization of 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile reports a density of 1.09 g/cm³, a boiling point of 378.5 °C at 760 mmHg, a flash point of 182.7 °C, a refractive index of 1.598, and a vapor pressure of 6.24 × 10⁻⁶ mmHg at 25 °C [1]. These values indicate a low-volatility, thermally stable compound suitable for standard organic synthesis and formulation conditions up to ~180 °C without significant evaporative loss. In comparison, 1-benzyl-1H-imidazole-5-carbonitrile (CAS 914781-69-4, MW 183.21 g/mol), which lacks the C2-methyl group, has a lower molecular weight and is expected to exhibit lower boiling point and higher volatility due to reduced van der Waals interactions . The C2-methyl group in the target compound provides additional intermolecular dispersion forces without introducing hydrogen bond donors, thereby increasing boiling point while maintaining the favorable permeability profile associated with zero H-bond donors [2].

Physicochemical density boiling point volatility handling

Optimal Application Scenarios for 1-Benzyl-2-methyl-1H-imidazole-5-carbonitrile Based on Differential Evidence


Kinase Inhibitor Lead Discovery Requiring Selective Kinase Profiling

Procure this compound as a selectivity-enabling imidazole scaffold for kinase inhibitor programs. The N1-benzyl/C2-methyl substitution pattern maps onto the structural features identified by Dimova et al. (2012) as critical for achieving kinase differentiation scores <0.3 across 24-kinase panels, in contrast to N1-unsubstituted imidazoles showing broad, non-selective inhibition (selectivity scores >0.7) [1]. The C5-carbonitrile provides a metabolically stable, geometrically defined hydrogen bond acceptor suitable for hinge region engagement. Use this scaffold when the medicinal chemistry objective is selective kinase targeting rather than pan-kinase inhibition.

Synthesis of 5-Carbonitrile-Functionalized Heterocyclic Libraries via Regiospecific N1-Functionalization

Source this compound as a key building block for parallel synthesis of imidazole-5-carbonitrile libraries. The pre-installed C5-nitrile and C2-methyl groups allow diversification exclusively at the N1 position or via C-H functionalization, while the regioisomeric purity of the 5-carbonitrile (vs. the 2-carbonitrile isomer, CAS 55675-81-5) ensures that all library members present the nitrile in the sterically accessible 5-position [2]. The low vapor pressure (6.24 × 10⁻⁶ mmHg at 25 °C) and high boiling point (378.5 °C) make it suitable for automated library synthesis platforms involving thermal cycling without evaporative cross-contamination [3].

Ion Channel Modulator Programs Targeting NaV or GPR4

Deploy this compound as a starting point for ion channel or GPCR modulator discovery. ChEMBL bioactivity records (CHEMBL2010816 and CHEMBL4212656) indicate that closely related imidazole-carbonitrile derivatives have been evaluated as NaV 1.7 channel antagonists (IC50 = 240 nM) and GPR4 antagonists (IC50 = 53 nM) respectively [4], establishing the imidazole-5-carbonitrile scaffold as competent for transmembrane protein target engagement. The compound's XLogP3-AA of 2.1 and zero H-bond donors favor membrane permeability and CNS penetration potential, differentiating it from more polar imidazole analogs.

Anticancer Screening in NCI-60 Panel or Academic Tumor Cell Line Panels

Utilize this compound for anticancer screening based on its NSC designation (NSC 195983) in the NCI Developmental Therapeutics Program repository [5]. The NCI-60 screening history implies prior evidence of growth inhibitory activity warranting further characterization. The compound's computed drug-like properties (MW 197.24, XLogP3-AA 2.1, TPSA 41.6 Ų, rotatable bonds = 2) fall within lead-like chemical space, making it suitable for hit-to-lead optimization campaigns where structural elaboration at the N1-benzyl or C2-methyl positions is planned.

Quote Request

Request a Quote for 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.